(1-naphthylmethylene)malononitrile

Vue d'ensemble

Description

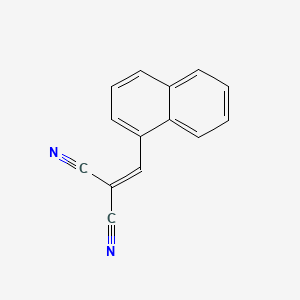

(1-naphthylmethylene)malononitrile is a chemical compound with the molecular formula C14H8N2. It has a molecular weight of 204.23 g/mol . This compound is also known by other names such as 2-(naphthalen-1-ylmethylidene)propanedinitrile and MALONONITRILE, (1-NAPHTHYLMETHYLENE)- .

Molecular Structure Analysis

The molecular structure of(1-naphthylmethylene)malononitrile can be represented by the InChI string InChI=1S/C14H8N2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-8H . The compound also has a Canonical SMILES representation: C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C#N . Physical And Chemical Properties Analysis

The compound(1-naphthylmethylene)malononitrile has a molecular weight of 204.23 g/mol . It has an XLogP3-AA value of 3.2, which is a measure of its hydrophobicity . The compound does not have any hydrogen bond donors .

Applications De Recherche Scientifique

Photophysics Study

- Photophysical Properties : The photophysical properties of naphthylmethylene malononitriles, including 1-naphthylmethylene malononitrile, have been studied for their potential utility as fluidity probes. These studies involve measurements of absorption and emission frequencies, extinction coefficients, fluorescence quantum yields, and fluorescence lifetimes in various solvents (Breffke et al., 2015).

Medical Imaging and Diagnosis

- Alzheimer's Disease Diagnosis : Compounds derived from (1-naphthylmethylene)malononitrile, such as [18F]FDDNP, have been used in positron emission tomography (PET) for identifying neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This non-invasive technique is instrumental in diagnostic assessment and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Environmental Monitoring

- Toxic Malononitrile Detection : A fluorescent probe based on (1-naphthylmethylene)malononitrile has been developed for detecting toxic malononitrile in water. This is crucial for environmental monitoring due to malononitrile's potential health risks and environmental pollution concerns (Jung et al., 2020).

Chemical Sensing and Detection

- Cyanide Detection : A cyanide chemosensor using a derivative of (1-naphthylmethylene)malononitrile has been developed for detecting cyanide in aqueous solutions. This is significant for environmental and safety applications given the toxicity of cyanide (Lin et al., 2013).

Material Science and Fabrication

- Synthesis of Functionalized Molecules : The compound has been used in the synthesis of various functionalized molecules, including 2-amino-4H-chromenes, dienes, and 2-amino pyridines. These synthesized molecules have potential applications in biological systems (Khan et al., 2014).

Pharmaceutical Research

- **Antibacterial ActivityInvestigation: Several derivatives of 1-naphthylmethylene malononitrile have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. This research contributes to the development of new pharmaceutical compounds with potential antibacterial properties (Fadda et al., 2015).

Textile Industry

- Dye Synthesis for Fabrics : Malononitrile, including 1-naphthylmethylene malononitrile, has been used to create disperse dyes for polyester and nylon fabrics. These dyes exhibit better color depth and fastness compared to their uncondensed analogs, demonstrating the compound's significance in textile applications (Lams et al., 2014).

Electronics and Material Science

- Electron-Transporting Materials : Derivatives of 1-naphthylmethylene malononitrile have been studied for their potential as electron-transporting materials in organic electronics. These studies focus on their thermal, optical, and electrochemical properties, which are critical for their application in devices like thin-film transistors (Hu et al., 2017).

Green Chemistry

- Eco-Friendly Synthesis : Research has also been conducted on environmentally friendly synthesis methods using 1-naphthylmethylene malononitrile. These methods aim to reduce the use of toxic solvents and reagents, contributing to the principles of green chemistry (Zhang et al., 2015).

Safety and Hazards

The safety data sheet for malononitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling this compound, including wearing protective clothing and ensuring good ventilation .

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVAUTUJXUMGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183873 | |

| Record name | 1,1-Dicyano-2-(1-naphthyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Naphthylmethylene)malononitrile | |

CAS RN |

2972-83-0 | |

| Record name | (1-Naphthylmethylene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (1-naphthylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dicyano-2-(1-naphthyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-NAPHTHYLMETHYLENE)MALONONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-Naphthylmethylene)malononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3RBT3WY4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836215.png)

![2,2'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3836228.png)

![methyl (2S,4R)-1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3836247.png)

![{4-[(diethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl}(2,4-dimethoxyphenyl)methanone](/img/structure/B3836265.png)

![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)

![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)